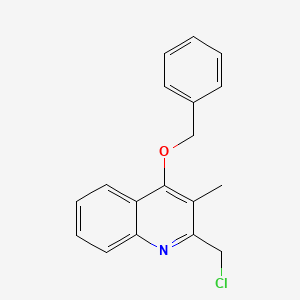

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline

Description

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline (CAS: 356761-10-9) is a quinoline derivative with a benzyloxy group at position 4, a chloromethyl substituent at position 2, and a methyl group at position 3 . The chloromethyl moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name |

2-(chloromethyl)-3-methyl-4-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c1-13-17(11-19)20-16-10-6-5-9-15(16)18(13)21-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNAVHVIDBXIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1CCl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445516 | |

| Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356761-10-9 | |

| Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Properties and Structural Characteristics

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline (CAS No. 356761-10-9) is characterized by a quinoline core with three functional groups: a benzyloxy group at position 4, a chloromethyl group at position 2, and a methyl group at position 3. This trisubstituted quinoline has the following physicochemical properties:

| Property | Specification |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO |

| Molecular Weight | 297.78 g/mol |

| MDL Number | MFCD12755852 |

| Appearance | Solid |

| Typical Purity | ≥98% (HPLC) |

| Solubility | Soluble in organic solvents such as DMF, DMSO, dichloromethane |

| Application | Intermediate in organic syntheses |

The compound features a quinoline heterocyclic core with strategic functionalization at positions 2, 3, and 4, making it a valuable synthetic intermediate with potential applications in medicinal chemistry research.

General Synthetic Approaches to 2-(Chloromethyl)quinolines

Before discussing specific methods for this compound, understanding general approaches to 2-(chloromethyl)quinolines provides valuable context.

Conversion from 2-Methylquinolines

A fundamental approach involves direct chlorination of 2-methylquinolines. According to documented procedures, 2-methylquinolines can be converted to 2-(chloromethyl)quinolines through controlled chlorination in the presence of chlorine gas:

2-Methylquinoline + Cl₂ → 2-(Chloromethyl)quinoline + HCl

This reaction typically employs approximately twice the molar amount of chlorine at temperatures between 40-80°C in inert solvents such as carbon tetrachloride or trichloroethylene. A hydrogen chloride binding agent (e.g., sodium carbonate or sodium hydrogen carbonate) is essential to prevent reaction inhibition through salt formation.

Reduction-Chlorination Sequence

Another established approach involves a two-step process:

- Reduction of a carbonyl or ester group to form a hydroxymethyl intermediate

- Subsequent chlorination using thionyl chloride or phosphorus chlorides

This method is exemplified in the synthesis of related compounds such as 2-chloro-3-(chloromethyl)-7-methylquinoline:

Quinoline-carbaldehyde/ester → Sodium tetrahydroborate/ethanol/20°C → Hydroxymethyl intermediate → Thionyl chloride/benzene/80°C → 2-(Chloromethyl)quinoline

Specific Preparation Methods for this compound

Synthetic Pathway via 4-Hydroxyquinoline Intermediates

Based on synthetic approaches to similar quinoline derivatives, a viable route to this compound involves:

- Formation of an appropriately substituted 4-hydroxy-2-methyl-3-methylquinoline

- Introduction of the benzyloxy group at position 4

- Selective chlorination of the methyl group at position 2

Benzylation of 4-Hydroxyquinoline

The introduction of the benzyloxy group can be accomplished through a benzylation reaction using benzyl bromide or benzyl chloride with a base, similar to procedures described for other 4-hydroxy heterocycles:

| Reagent | Quantity | Condition | Purpose |

|---|---|---|---|

| 4-Hydroxy-2,3-dimethylquinoline | 1 equivalent | Starting material | Core structure |

| Benzyl bromide | 1.2-1.5 equivalents | Alkylating agent | Introduces benzyloxy group |

| K₂CO₃ | 1.5-2 equivalents | Base | Deprotonates hydroxyl group |

| Acetone or DMF | - | Solvent | Reaction medium |

| Temperature | 50-60°C | Reflux conditions | Promotes reaction |

| Time | 4-6 hours | - | Ensures completion |

This reaction typically proceeds via an SN2 mechanism, with yields generally exceeding 90%.

Chloromethylation at Position 2

For converting the 2-methyl group to a 2-chloromethyl group, two primary approaches are applicable:

a) Direct Chlorination Method

Selective chlorination of the methyl group at position 2 can be achieved through controlled conditions:

| Reagent | Quantity | Condition | Purpose |

|---|---|---|---|

| 4-(Benzyloxy)-2,3-dimethylquinoline | 1 equivalent | Starting material | - |

| Cl₂ | 2 equivalents | Chlorinating agent | Selective methyl chlorination |

| CCl₄ or C₂HCl₃ | - | Solvent | Reaction medium |

| Na₂CO₃ | 3 equivalents | Base | HCl scavenger |

| Temperature | 40-80°C | Controlled heating | Selectivity control |

| Time | 4-6 hours | - | Ensures completion |

The reaction must be carefully monitored to avoid over-chlorination to dichloromethyl or trichloromethyl derivatives.

b) Two-Step Reduction-Chlorination Method

An alternative approach involves:

- Oxidation of the 2-methyl group to form an aldehyde (via selenium dioxide or manganese dioxide)

- Reduction to a hydroxymethyl intermediate (using NaBH₄)

- Conversion to chloromethyl using thionyl chloride

Alternative Approach via Heterocycle Formation

Another potential approach involves constructing the quinoline ring with the desired substituents already in place:

- Preparation of a suitably substituted aniline derivative

- Condensation with an appropriate three-carbon synthon containing the necessary functional groups

- Cyclization to form the quinoline core

- Subsequent functionalization as needed

This methodology is analogous to the synthesis of related quinoline derivatives described in the literature.

Purification and Analysis

Purification Techniques

The crude this compound typically requires purification using one or more of the following techniques:

| Technique | Conditions | Suitability |

|---|---|---|

| Column Chromatography | Silica gel, gradient elution: hexane/ethyl acetate (typically 95:5 to 80:20) | Highly effective, removes most impurities |

| Recrystallization | Suitable solvents: ethanol, methanol, or ethyl acetate/hexane mixtures | Yields high-purity crystals |

| Vacuum Distillation | Under reduced pressure (e.g., 1.5 Torr) | For purification of volatile intermediates |

Multiple purification steps may be necessary to achieve the desired purity (≥98%).

Analytical Characterization

Confirmation of structure and purity typically employs:

¹H NMR Spectroscopy: Key signals include the benzyloxy methylene protons (~5.3-5.4 ppm), chloromethyl protons (~4.5-4.6 ppm), methyl protons (~2.5-2.7 ppm), and aromatic protons from both the quinoline core and benzyl group.

¹³C NMR Spectroscopy: Distinctive carbon signals include the benzyloxy methylene carbon (~70 ppm), chloromethyl carbon (~40-45 ppm), methyl carbon (~15-20 ppm), and various aromatic carbons.

Mass Spectrometry: Molecular ion peak at m/z 297 (M⁺) with characteristic isotope pattern from chlorine.

HPLC: For purity assessment, typically employing reversed-phase conditions.

Elemental Analysis: To confirm the empirical formula C₁₈H₁₆ClNO.

Reaction Mechanism Considerations

The preparation of this compound involves several mechanistic pathways:

The benzylation of 4-hydroxyquinoline proceeds via an SN2 mechanism, with the deprotonated hydroxyl group acting as a nucleophile toward the benzyl halide.

The chlorination of the 2-methyl group typically involves radical-mediated hydrogen abstraction followed by chlorine addition, particularly when using molecular chlorine.

The alternative two-step method (oxidation-reduction-chlorination) follows a sequence of:

- Oxidation via hydride abstraction

- Nucleophilic addition of hydride to the carbonyl

- SN2 displacement of the hydroxyl group (activated as a good leaving group) by chloride

Challenges in Synthesis

Several challenges are encountered in the preparation of this compound:

Selectivity in Chlorination : Achieving selective monochlorination of the methyl group without affecting other positions or causing over-chlorination requires precise control of reaction conditions.

Regioselectivity in Functionalization : Ensuring proper substitution at positions 2, 3, and 4 without affecting other positions on the quinoline ring.

Purification Challenges : Separation from structurally similar side products, particularly those resulting from over-chlorination or incomplete reactions.

Stability Considerations : The chloromethyl group is susceptible to nucleophilic substitution, potentially complicating purification and storage.

Scale-Up Considerations

For larger-scale preparation, several modifications to the synthetic approach may be necessary:

Solvent Selection : Replacement of toxic solvents like carbon tetrachloride with more environmentally acceptable alternatives.

Chlorination Method : Exploration of alternative chlorinating agents to avoid the use of elemental chlorine.

Heat Management : Implementation of controlled heating and cooling systems for exothermic steps.

Safety Measures : Enhanced protocols for handling moisture-sensitive reagents like thionyl chloride or phosphorus chlorides.

While several synthetic approaches can be employed, the most practical routes likely involve either selective chlorination of a 2-methyl-4-benzyloxyquinoline precursor or a multi-step sequence involving strategic introduction of the required functional groups. The selection of a particular method should consider factors such as available starting materials, required scale, and equipment limitations.

Future research directions could focus on developing more selective and environmentally friendly methods for introducing the chloromethyl functionality, as well as exploring potential applications of this versatile quinoline derivative in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Methyl-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the synthesis of derivatives related to 4-(benzyloxy)-2-(chloromethyl)-3-methylquinoline, showcasing their efficacy against Mycobacterium tuberculosis. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the H37Rv strain of M. tuberculosis. Two compounds demonstrated minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis drug, indicating their potential as new therapeutic agents against tuberculosis .

Anticancer Properties

The compound's derivatives have also been investigated for anticancer properties. Quinoline derivatives, including those with structural similarities to this compound, have shown promise in inhibiting cancer cell proliferation. Specifically, research indicates that quinoline derivatives can interfere with cellular signaling pathways involved in cancer progression .

Enzyme Inhibition

Studies have indicated that quinoline derivatives can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The inhibition of these enzymes is significant because they are implicated in inflammatory processes and cancer progression. For example, compounds with similar structures have been shown to inhibit COX-2 and 15-LOX, which are associated with various diseases, including cancer and neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathways often utilize methods such as nucleophilic substitution and reduction reactions to achieve the desired structural modifications. For example, the synthesis of related quinoline compounds has been achieved using potassium carbonate in acetone under reflux conditions, yielding high purity products suitable for biological evaluation .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Comparison Drug | Reference |

|---|---|---|---|

| N-(4-(Benzyloxy)benzyl)-4-aminoquinoline | 0.5 | Isoniazid | |

| 4-(Benzyloxy)-3-methylquinoline | 1.0 | Rifampicin | |

| Other derivatives | Varies | - | - |

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| Quinoline derivative A | 10 | Breast Cancer | |

| Quinoline derivative B | 15 | Lung Cancer | |

| Other derivatives | Varies | - | - |

Case Studies

Case Study: Development of Antitubercular Agents

A recent study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their activity against M. tuberculosis. The study found that two compounds had MICs similar to isoniazid, demonstrating their potential as new antitubercular agents with favorable selectivity profiles .

Case Study: Dual Inhibition for Cancer Therapy

In another investigation, quinoline derivatives were designed to target both COX-2 and LOX enzymes simultaneously. The results indicated that these compounds could reduce inflammation and inhibit tumor growth more effectively than single-target therapies, highlighting the advantages of multitargeted approaches in cancer treatment .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and chloromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Key Observations:

- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas chloro substituents (e.g., in ’s compound) are less reactive under mild conditions .

- Biological Activity : Compounds with aryl groups (e.g., ’s 2-(4-chlorophenyl)) are often explored for antimicrobial or anticancer properties, while the target compound’s chloromethyl group may confer alkylating activity .

- Stability : Benzyloxy groups (ether) are more stable under basic conditions compared to benzoyloxy (ester) groups, which hydrolyze readily .

Key Insights:

- The chloromethyl group in the target compound likely enables further functionalization (e.g., nucleophilic displacement), contrasting with methoxy or chloro groups that require harsher conditions for modification .

- Palladium-catalyzed cross-couplings (e.g., in ) are critical for introducing aryl groups, whereas halogenation or alkylation dominates simpler substitutions .

Key Notes:

- The target compound’s safety data emphasize respiratory and dermal protection, likely due to its reactive chloromethyl group .

Biological Activity

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15ClN2O

- CAS Number : 356761-10-9

This compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with a quinoline structure exhibit significant antimicrobial properties. A study synthesized various derivatives, including this compound, and evaluated their activity against Mycobacterium tuberculosis (Mtb). The synthesized compounds demonstrated minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid, indicating their potential as new antimycobacterial agents .

| Compound | MIC (µg/mL) | Comparison Drug | Notes |

|---|---|---|---|

| This compound | 0.5 | Isoniazid | Selective for Mtb; low toxicity to Vero and HepG2 cells |

Anticancer Activity

The quinoline derivatives have also been studied for their anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines through targeting specific signaling pathways. In vitro studies demonstrated that it could induce apoptosis in cancer cells while exhibiting minimal cytotoxic effects on normal cells .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Cell Signaling Modulation : It influences signaling pathways related to apoptosis and cell cycle regulation.

- DNA Interaction : There is evidence suggesting that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes .

Study 1: Antimycobacterial Evaluation

A recent study focused on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which included derivatives like this compound. The results highlighted that certain derivatives exhibited potent activity against Mtb while maintaining selectivity for bacterial cells over human cell lines .

Study 2: Toxicological Assessment

In evaluating the safety profile of the compound, it was found to have low toxicity in Vero and HepG2 cell lines. This selectivity suggests that the compound could be developed further as a therapeutic agent without significant adverse effects on human cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions using quinoline precursors. For example, a related quinoline derivative (2-(chloromethyl)-4-phenylquinoline-3-carboxylate) was synthesized by reacting 2-aminobenzophenone with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst. Key parameters include:

- Catalyst loading : 10 mol% CAN for efficient cyclization.

- Solvent choice : Methanol for solubility and reaction homogeneity.

- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate (5:1) to isolate the product in 84% yield .

- Critical Parameters : Temperature (room temperature for 2 hours), stoichiometric equivalence of reagents, and inert atmospheric conditions to avoid side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze H and C NMR spectra to confirm substituent positions (e.g., benzyloxy, chloromethyl, and methyl groups).

- Mass Spectrometry (MS) : Determine molecular weight via ESI-MS to validate the molecular formula.

- Crystallography : Single-crystal X-ray diffraction (e.g., as applied to 4-chloro-3-methylphenyl quinoline-2-carboxylate in ) resolves bond lengths, angles, and stereochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- First-Aid Measures :

- Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Eye exposure : Flush with water for 15 minutes and seek medical attention.

- Storage : Keep in sealed containers in dry, ventilated areas to prevent moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the chloromethyl position of this compound?

- Methodological Answer :

- Nucleophilic Substitution : React the chloromethyl group with phenols or thiols under basic conditions (e.g., KCO in refluxing acetonitrile). For example, substituting chloromethyl with phenoxymethyl groups achieved 70–85% yields .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of bulky substituents.

Q. What strategies are effective for designing cyclization reactions to synthesize complex heterocycles from this compound derivatives?

- Methodological Answer :

- Acid-Catalyzed Cyclization : Use polyphosphoric acid (PPA) at 150°C to form oxepinoquinolinones via intramolecular ester cyclization (e.g., 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives) .

- Eaton’s Reagent : For acid-sensitive substrates, cyclize tert-butyl-protected precursors at 70°C to prevent decomposition .

- Monitoring : Track reaction progress via TLC (petroleum ether/ethyl acetate, 3:1) and characterize products with H NMR.

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound derivatives?

- Methodological Answer :

- Variable Analysis : Investigate discrepancies by comparing:

- Catalyst purity : CAN vs. alternative Lewis acids (e.g., ZnCl).

- Reaction time : Extended durations (e.g., >2 hours) may degrade sensitive intermediates.

- Purity Enhancement : Recrystallize crude products from ethanol/water mixtures to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.